molecular formula C22H31N3O5S B1228065 2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide

2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide

Cat. No. B1228065
M. Wt: 449.6 g/mol
InChI Key: HTZDZRCLILGQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide is a member of 1,3-oxazoles.

Scientific Research Applications

Application in Organic Synthesis

One of the prominent applications of compounds structurally related to 2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide is in organic synthesis. For example, Shiho Chikaoka et al. (2003) demonstrated the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide in Mn(III)/Cu(II)-mediated oxidative radical cyclization, leading to the formation of erythrinanes, which are significant in the synthesis of complex organic compounds (Shiho Chikaoka et al., 2003).

Antioxidant Activity

Another significant application is in the field of antioxidants. Bhanu Prakash Talapuru et al. (2014) synthesized various amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles, which are structurally similar to the compound . Among these, one compound exhibited outstanding antioxidant activity, surpassing even Ascorbic acid (Bhanu Prakash Talapuru et al., 2014).

Antitumor Activity

Compounds related to 2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide have also been investigated for antitumor properties. For instance, Ibrahim A. Al-Suwaidan et al. (2016) conducted a study on novel 3-benzyl-4(3H)quinazolinone analogues, which showed significant broad-spectrum antitumor activity. This demonstrates the potential of such compounds in cancer research and treatment (Ibrahim A. Al-Suwaidan et al., 2016).

Synthesis and Pharmacological Evaluation

Additionally, research has been conducted on the synthesis and pharmacological evaluation of similar compounds. For example, S. Z. Siddiqui et al. (2014) synthesized various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, indicating the diverse applications of these compounds in pharmaceutical research (S. Z. Siddiqui et al., 2014).

properties

Product Name

2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide

Molecular Formula

C22H31N3O5S

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-(3-pyrrolidin-1-ylpropyl)acetamide

InChI

InChI=1S/C22H31N3O5S/c1-16-18(24-22(30-16)17-7-8-19(28-2)20(13-17)29-3)14-31(27)15-21(26)23-9-6-12-25-10-4-5-11-25/h7-8,13H,4-6,9-12,14-15H2,1-3H3,(H,23,26)

InChI Key

HTZDZRCLILGQEB-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CS(=O)CC(=O)NCCCN3CCCC3

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CS(=O)CC(=O)NCCCN3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide
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2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide

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